Nickel(II) p-Toluenesulfonate

概要

説明

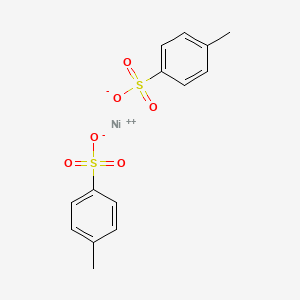

Nickel(II) p-Toluenesulfonate is a coordination compound with the chemical formula C14H14NiO6S2·6H2O. It is a nickel salt of p-toluenesulfonic acid and is commonly used in various chemical applications due to its solubility in polar solvents and its ability to form stable complexes .

準備方法

Nickel(II) p-Toluenesulfonate can be synthesized through several methods:

Direct Reaction: One common method involves the direct reaction of nickel carbonate, hydroxide, or carboxylate with p-toluenesulfonic acid under an inert atmosphere.

Silver Salt Method: Another method involves the addition of silver p-toluenesulfonate to nickel chloride, resulting in the formation of this compound.

化学反応の分析

Synthetic Oxidation-Reduction Reactions

Nickel(II) p-toluenesulfonate is synthesized via redox reactions involving nickel metal and p-toluenesulfonic acid (HOTs). The general reaction is:

-

Reaction proceeds at 90°C in aqueous medium over 90 minutes.

-

Nickel powder (gray) oxidizes to Ni²⁺, forming green crystalline [Ni(OH₂)₆][OTs]₂.

-

Hydrogen gas evolution confirms the redox nature of the reaction.

-

Yield optimization (90.86%) occurs at 353 K with a 1.1:1 molar ratio of HOTs:Ni(OH)₂ .

Table 1: Reaction Conditions and Yields

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Temperature | 353 K | 90.86 | |

| Molar Ratio (HOTs:Ni) | 1.1:1 | 90.86 | |

| Reaction Time | 3 hours | 90.86 |

Acid-Base Neutralization

An alternative synthesis involves neutralization of basic nickel carbonate with HOTs :

-

Reaction produces CO₂ gas and water.

-

Product crystallizes as green hexaaqua complexes via solvent evaporation.

-

IR spectroscopy confirms octahedral coordination of six water molecules around Ni²⁺ .

Catalytic Activity in Biginelli Reactions

This compound serves as a Lewis acid catalyst in the Biginelli reaction, which synthesizes 3,4-dihydropyrimidin-2(1H)-ones :

-

Achieves high catalytic efficiency (85–92% yields) under solvent-free conditions.

-

Reusability confirmed for up to 5 cycles without significant loss in activity.

Table 2: Catalytic Performance in Biginelli Reaction

| Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Benzaldehyde | 92 | 2.5 | 80 |

| 4-Chlorobenzaldehyde | 89 | 3.0 | 80 |

| Acetylacetone | 85 | 3.5 | 80 |

Coordination and Hydrogen Bonding

In the solid state, [Ni(OH₂)₆][OTs]₂ forms a distorted octahedral geometry with extensive hydrogen bonding between coordinated water and sulfonate oxygens :

-

Crystal Structure : Monoclinic system (P2₁/n space group) with lattice parameters:

. -

Hydrogen Bonds : O–H···O interactions stabilize the lattice (bond lengths: 2.65–2.85 Å) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stepwise dehydration and decomposition :

-

Initial mass loss (25–150°C): 6 H₂O molecules (observed: 19.8%, theoretical: 19.5%).

-

Final decomposition above 300°C yields NiO and sulfonic acid derivatives.

科学的研究の応用

Nickel(II) p-toluenesulfonate hexahydrate is a versatile chemical compound with applications in catalysis, electroplating, battery technology, the textile industry, and research and development . It is a highly soluble compound . The compound is also utilized as a reagent in laboratories for synthesizing various nickel complexes, assisting researchers in developing new materials and studying their properties .

Applications

This compound hexahydrate is widely utilized in various fields, including:

- Catalysis: This compound acts as a catalyst in different organic reactions, increasing reaction rates and improving yields, especially in synthesizing fine chemicals .

- Electroplating: It is used in electroplating processes to deposit nickel onto surfaces, offering corrosion resistance and improving the durability of metal components in the automotive and aerospace industries .

- Battery Technology: this compound hexahydrate is used in the production of nickel-based batteries, contributing to efficient and reliable energy storage solutions .

- Textile Industry: This chemical acts as a mordant in dyeing processes, helping fix dyes onto fabrics, which results in vibrant and long-lasting colors .

- Research and Development: It is a valuable reagent in laboratories for synthesizing various nickel complexes, assisting researchers in developing new materials and studying their properties .

Scientific Research Applications

This compound is used in the preparation of crystalline binary transition metal p-toluenesulfonate salts of $$MII(OH2)6] [OTs]2 stoichiometry, where MII = Co and Ni .

Case Study: Synthesis of $$Ni(OH2)6][OTs]2

- Combine solid p-toluenesulfonic acid (1.000 g, 5.262 mmol) and nickel powder (0.615 g, 1.05 mmol) as solids and place into a test tube containing water (7 mL) .

- Heat the mixture in a hot water bath (90 °C) for 90 min, during which time the color gradually changes from gray to pale green .

- Filter the reaction mixture while warm through a pipet/Kimwipe filter combination into a 50 mL beaker .

- Cover the filtrate beaker with a watch glass and allow to crystallize at room temperature overnight .

- Remove the green crystals from the mother liquor via spatula and place them onto .

Crystal morphology has been used for the identification of simple binary salts and crystal forms produced by different polymorphs of the same material .

Use as a Doping Agent

作用機序

The mechanism of action of Nickel(II) p-Toluenesulfonate involves its ability to coordinate with various ligands, forming stable complexes. These complexes can interact with molecular targets, influencing various biochemical pathways. The specific pathways and targets depend on the nature of the ligands and the biological context .

類似化合物との比較

Nickel(II) p-Toluenesulfonate can be compared with other transition metal p-toluenesulfonates, such as those of titanium, vanadium, chromium, manganese, iron, cobalt, copper, and ruthenium . These compounds share similar properties, such as solubility in polar solvents and the ability to form stable complexes. this compound is unique in its specific applications and reactivity patterns due to the distinct properties of nickel.

Similar compounds include:

- Titanium(III) p-Toluenesulfonate

- Vanadium(III) p-Toluenesulfonate

- Chromium(II) p-Toluenesulfonate

- Manganese(II) p-Toluenesulfonate

- Iron(II,III) p-Toluenesulfonate

- Cobalt(II) p-Toluenesulfonate

- Copper(II) p-Toluenesulfonate

- Ruthenium(II,III) p-Toluenesulfonate .

生物活性

Nickel(II) p-toluenesulfonate, a coordination compound of nickel, has garnered attention in various fields due to its biological activity and potential applications in medical and environmental sciences. This article explores the biological properties of this compound, synthesizing findings from diverse research studies.

This compound is typically synthesized through the reaction of nickel salts with p-toluenesulfonic acid. The process involves heating nickel powder with p-toluenesulfonic acid in aqueous solution, resulting in the formation of crystalline complexes. The general formula for the compound is , where represents the p-toluenesulfonate ion. The resulting crystals are often green due to electronic transitions within the nickel ions .

Biological Activity Overview

Nickel compounds, including this compound, exhibit a range of biological activities. Here are key findings regarding its effects on different biological systems:

- Antimicrobial Properties : this compound has demonstrated enhanced antimicrobial activity when combined with other compounds. This property makes it a candidate for research into new antimicrobial agents.

- Cell Proliferation Inhibition : Similar nickel complexes have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. For instance, studies on related nickel compounds indicate that they can block cell cycle progression and promote programmed cell death in tumor cells without affecting non-proliferating healthy cells .

- DNA Interaction : Research indicates that nickel complexes can interact with DNA, leading to conformational changes without causing breaks or intercalation. This interaction can significantly alter DNA structure, creating knot-like formations that may impact cellular functions .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on bis(S-citronellalthiosemicarbazonato)nickel(II), a derivative closely related to this compound, revealed its mechanism of action against U937 cancer cells. The compound induced a G2/M phase block in the cell cycle and activated caspase-9, leading to apoptosis. Importantly, it showed no mutagenic effects as assessed by several assays, including the Ames test .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to coordinate with biological molecules and influence cellular processes. Mechanistic studies suggest that:

- Caspase Activation : The induction of apoptosis via caspase activation is a critical pathway for its anticancer effects.

- DNA Conformation Alteration : The compound alters DNA structure without causing damage, suggesting a potential role in gene regulation or cellular signaling pathways.

特性

IUPAC Name |

4-methylbenzenesulfonate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O3S.Ni/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYLMOYUCOPIRT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NiO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6944-05-4 | |

| Record name | Nickel(II) p-Toluenesulfonate Hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。